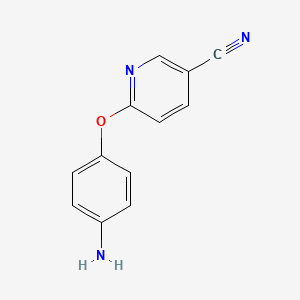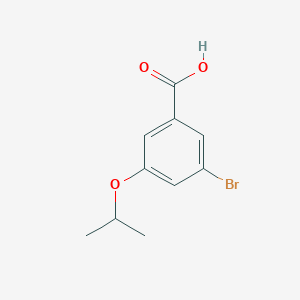
Chlorhydrate de 4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one
Vue d'ensemble
Description
“4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride” is a chemical compound with the CAS Number: 1311317-90-4. Its molecular weight is 256.73 . The IUPAC name for this compound is 4-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-4-oxo-1-butanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O2.ClH/c13-7-3-6-12(15)14-8-9-16-11-5-2-1-4-10(11)14;/h1-2,4-5H,3,6-9,13H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.
Physical and Chemical Properties Analysis
The physical form, storage temperature, and shipping temperature of “4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride” are not specified in the available data .
Applications De Recherche Scientifique
Synthèse de Composés Hétérocycliques
Le composé sert de précurseur dans la synthèse de divers composés hétérocycliques, essentiels en chimie médicinale. Les dérivés de la 2-substituée 4H-3,1-benzoxazin-4-one, à laquelle le composé en question est apparenté, ont été synthétisés en utilisant un cation iminium provenant du chlorure cyanurique et du diméthylformamide comme agents de cyclisation . Ces hétérocycles présentent un large éventail d'activités biologiques et sont utilisés dans le développement de nouveaux produits pharmaceutiques.
Inhibition de l'Élastase
Certains dérivés de benzoxazinones ont été identifiés comme de puissants inhibiteurs de l'élastase. L'élastase est une enzyme qui décompose l'élastine, une protéine importante dans les tissus conjonctifs. Les inhibiteurs de l'élastase ont des applications thérapeutiques potentielles dans des affections telles que l'emphysème et la mucoviscidose où l'activité de l'élastase est néfaste .
Agents Antinéoplasiques
Les dérivés de benzoxazinone ont montré un potentiel prometteur en tant qu'agents antinéoplasiques, utilisés dans le traitement du cancer. Ils agissent en inhibant la prolifération des cellules cancéreuses et en induisant l'apoptose, ce qui arrête la progression de la maladie .
Inhibition Enzymatiques
Le composé a des applications dans l'inhibition enzymatique, un aspect crucial du développement de médicaments. Les inhibiteurs enzymatiques sont utilisés pour traiter diverses maladies en interférant avec les voies métaboliques qui contribuent à la progression de la maladie .
Propriétés Fongicides
Les dérivés de benzoxazinone, y compris le composé en question, ont été étudiés pour leurs propriétés fongicides. Ils ont été testés pour leur capacité à inhiber la croissance des champignons, ce qui est précieux en agriculture et dans le traitement des infections fongiques .
Préparation de Dérivés de Quinazolinone
Le composé est utilisé comme matière première pour la préparation de dérivés de 2,3-disubstitués 4(3H)-quinazolinone. Ces dérivés sont connus pour leurs propriétés médicinales et sont étudiés pour leur utilisation dans le traitement de divers problèmes de santé .
Applications Anti-inflammatoires
La recherche a indiqué que certains dérivés de benzoxazinone peuvent présenter des effets anti-inflammatoires significatifs. Cela en fait des candidats potentiels pour le développement de nouveaux médicaments anti-inflammatoires .
Activité Antifongique
Une série de dérivés de thiadiazole, qui peuvent être synthétisés à partir de composés de benzoxazinone, a été préparée et testée pour ses activités antifongiques. Ces études sont cruciales pour découvrir de nouveaux agents antifongiques qui peuvent être utilisés en médecine .
Safety and Hazards
Mécanisme D'action
Indole Derivatives
The compound is an indole derivative . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Benzoxazin Derivatives
The compound also contains a benzoxazin ring. Some benzoxazin derivatives have been found to exhibit substantial and broad-spectrum antifungal activities .
Analyse Biochimique
Biochemical Properties
4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, it interacts with enzymes such as cytochrome P450, which is crucial for the metabolism of many endogenous and exogenous compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Additionally, it can affect the expression of genes related to apoptosis and cell cycle regulation, thereby influencing cell survival and proliferation .
Molecular Mechanism
At the molecular level, 4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. It has been observed that the compound remains relatively stable under controlled conditions, maintaining its biological activity for extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, it can induce toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range elicits the desired biological response without causing significant toxicity .
Metabolic Pathways
4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The metabolic flux and levels of metabolites can be affected by the presence of this compound, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. The localization and accumulation of the compound can affect its biological activity and efficacy. Additionally, binding proteins can facilitate the transport and distribution of the compound within the body .
Subcellular Localization
The subcellular localization of 4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization can also determine the interactions of the compound with other biomolecules, affecting its overall biological activity .
Propriétés
IUPAC Name |
4-amino-1-(2,3-dihydro-1,4-benzoxazin-4-yl)butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-7-3-6-12(15)14-8-9-16-11-5-2-1-4-10(11)14;/h1-2,4-5H,3,6-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHOAYPNKIQLJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1523222.png)

![2-{[(1-Ethylpyrrolidin-2-yl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B1523225.png)
![(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B1523226.png)

![3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol](/img/structure/B1523228.png)

![Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate](/img/structure/B1523231.png)
![2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B1523232.png)
![N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine](/img/structure/B1523236.png)



![3-Bromopyrazolo[1,5-B]pyridazine](/img/structure/B1523243.png)
